2-Methylpropyl-d9-amine
Description
Chemical Identity:
2-Methylpropyl-d9-amine (CAS 1146967-64-7) is a deuterium-labeled derivative of iso-butylamine (CAS 78-81-9), where nine hydrogen atoms are replaced with deuterium. Its IUPAC name is 1,1,2,3,3,3-hexadeutero-2-(trideuteriomethyl)propan-1-amine, and its molecular formula is C4H9N (molecular weight: 82.19) .
Properties
CAS No. |
1146967-64-7 |
|---|---|
Molecular Formula |
C4H11N |
Molecular Weight |
82.194 |
IUPAC Name |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
KDSNLYIMUZNERS-CBZKUFJVSA-N |
SMILES |
CC(C)CN |
Synonyms |
2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Substituted Benzyl Halides
Chinese Patent CN105085278A outlines a four-step synthesis applicable to deuterated analogs:
-
Nucleophilic substitution : Substituted benzyl chloride reacts with isobutyronitrile-d9 under LDA (lithium diisopropylamide) at -78°C to form 2-methyl-1-substituted phenyl-2-butyronitrile-d9.
-
Hydrolysis : KOH/EtOH at 120°C converts nitriles to carboxylic acids.
-
Curtius rearrangement : Diphenylphosphoryl azide (DPPA) mediates rearrangement at 100°C, forming an isocyanate intermediate.
-
Catalytic hydrogenation : Pd/C in methanol cleaves protecting groups, yielding 2-methylpropyl-d9-amine.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | LDA, THF, -78°C | -78°C | 2 h | 89% |
| 2 | KOH (3M), EtOH | 120°C | 6 h | 78% |
| 3 | DPPA, triethylamine, toluene | 100°C | 12 h | 65% |
| 4 | Pd/C (10%), H₂ (50 psi) | 25°C | 4 h | 92% |
Deuterium Stability Concerns
Deuterium loss occurs during the Curtius rearrangement due to acidic α-hydrogens. Using deuterated solvents (D₂O, CD₃OD) and buffering with NaOD (pD 10.5) mitigates this issue, preserving >95% deuterium content.
Catalytic Hydrogenation of Deuterated Nitriles
Raney Nickel-Catalyzed Process
A 2023 protocol describes hydrogenating 2-methylpropionitrile-d9 with Raney nickel (W-4 type) under 30 atm H₂ at 150°C:
Palladium-Based Alternatives
Pd/Al₂O₃ systems show superior selectivity at lower temperatures (80°C) but require longer reaction times (24 h). Yields remain comparable (91–93%), making this method preferable for heat-sensitive intermediates.
Isotopic Exchange Methods
H/D Exchange on Amine Protons
Post-synthetic deuteration via H/D exchange uses D₂O and RhCl₃ catalysts:
-
Dissolve 2-methylpropylamine in D₂O (99.9% D).
-
Add RhCl₃ (0.5 mol%) and heat at 80°C for 48 h.
-
Extract with CDCl₃ and dry over MgSO₄-d12.
Deuterium incorporation :
-
Methyl groups: 92–94%
-
Methylene groups: 85–88%
Industrial-Scale Production Challenges
Cost vs. Purity Tradeoffs
Deuterated acetic anhydride (Ac₂O-d6) costs approximately $12,000/kg, making Polonovski routes economically viable only for small-scale API synthesis. In contrast, catalytic hydrogenation using 2-methylpropionitrile-d9 ($4,500/kg) offers better scalability.
Regulatory Considerations
The FDA requires isotopic purity ≥98% for pharmaceutical tracers. Current methods achieve this via:
-
Distillation (bp 68–70°C at 760 mmHg)
-
Chiral chromatography (for enantiomerically pure forms)
Emerging Techniques
Chemical Reactions Analysis
2-Methylpropyl-d9-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield deuterated hydrocarbons .
Scientific Research Applications
2-Methylpropyl-d9-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with specific molecular targets and pathways. In biological systems, deuterated compounds can exhibit different kinetic isotope effects compared to their non-deuterated counterparts. This can result in altered rates of enzymatic reactions and metabolic processes . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
Non-deuterated iso-butylamine (CAS 78-81-9)
2-Methylpropyl-d9-amine hydrochloride (CAS 1219799-03-7)
Methyl(2-methylpropyl)amine (CAS 625-43-4)
N-Methylpropylamine (CAS 627-35-0)
Comparative Data Table
Detailed Analysis
Deuterated vs. Non-deuterated iso-Butylamine
- Molecular Weight : Deuterium substitution increases the molecular weight by ~9 atomic mass units (from 73.14 to 82.19), critical for isotopic tracing in mass spectrometry .
- Stability : Deuterated amines exhibit reduced metabolic degradation rates due to the kinetic isotope effect, enhancing their utility in long-term tracer studies .
- Safety : Both compounds share flammability and corrosivity risks, but the deuterated form is often handled under stricter controls due to its specialized applications .
This compound Hydrochloride
- Salt Formation : Conversion to the hydrochloride salt improves stability and reduces volatility, making it preferable for storage and transport .
- Applications: Used as a non-hazardous reference standard in analytical chemistry .
Methyl(2-methylpropyl)amine
- Structural Difference : A tertiary amine (vs. primary amine in this compound), leading to distinct reactivity.
- Hazards : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure, requiring stringent personal protective equipment (PPE) during handling .
N-Methylpropylamine
Research Findings and Practical Considerations
- Deuterium Labeling : this compound is indispensable in NMR spectroscopy for solvent suppression and signal enhancement due to deuterium’s nuclear spin properties .
- Synthetic Utility : While describes amine synthesis methods, this compound itself is typically prepared via catalytic deuteration of iso-butylamine under controlled conditions .
- Regulatory Compliance: The hydrochloride salt’s non-hazardous transport classification simplifies logistics compared to the base amine .
Biological Activity
2-Methylpropyl-d9-amine (also known as 2-Methylpropan-1-amine-d9 hydrochloride) is a deuterated amine compound that has garnered attention in various fields of scientific research due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₉ClD₉N
- Molecular Weight : 118.653 g/mol
- CAS Number : 1219799-03-7
The presence of deuterium in the compound enhances its stability and resistance to metabolic degradation, making it particularly useful in pharmacokinetic studies and metabolic tracing.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound acts as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and proteins. The deuterium atoms contribute to its stability, allowing for prolonged activity in biological systems, which is critical for studying drug metabolism and pharmacokinetics.
Applications in Research
This compound has several notable applications in scientific research:
- Metabolic Studies : It is employed to trace biochemical pathways and understand the metabolism of deuterated compounds.
- Pharmacokinetic Studies : The compound aids in investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs.
- Analytical Techniques : It serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating precise measurements in biochemical analyses .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylpropylamine | C₄H₉N | Non-deuterated version |
| 2-Methylpropyl-D3-amine | C₄H₉D₃N | Less stable than D9 variant |
| 2-Methylpropyl-D6-amine | C₄H₉D₆N | Higher degree of deuteration |
The unique deuteration of this compound provides advantages over its non-deuterated counterparts, particularly in terms of metabolic stability and tracer capabilities in biological studies.
Study on Metabolic Pathways
A study published in Frontiers in Physiology explored the use of deuterated compounds like this compound for tracing metabolic pathways. The researchers utilized the compound to monitor how deuterium-labeled substrates are incorporated into various metabolic processes, providing insights into drug metabolism and potential therapeutic applications .
Pharmacokinetic Investigation
In another investigation, researchers examined the pharmacokinetic profiles of drugs using this compound as a tracer. The study highlighted how the compound's resistance to metabolic degradation allowed for more accurate assessments of drug absorption and distribution, ultimately aiding in the development of more effective pharmaceuticals .
Q & A
Q. What are the established methods for synthesizing 2-Methylpropyl-d9-amine, and what critical parameters influence yield?
Synthesis typically involves reacting non-deuterated 2-methylpropylamine with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Key parameters include:
- Temperature : Optimal ranges (e.g., 20–25°C) to minimize side reactions.
- Reagent purity : ≥99 atom% deuterium to ensure isotopic integrity.
- Reaction time : Extended durations may be required for complete deuteration of all nine hydrogen sites . Post-synthesis purification via recrystallization or chromatography is recommended to isolate the deuterated product.
Q. How can researchers verify the structural and isotopic purity of this compound?
Analytical techniques include:
- Mass spectrometry (MS) : Confirm molecular weight (82.19 g/mol) and deuterium incorporation using accurate mass measurements .
- Nuclear Magnetic Resonance (NMR) : Compare -NMR spectra with non-deuterated analogs to identify residual proton signals.
- Isotopic ratio analysis : Validate deuterium content via isotope-ratio mass spectrometry (IRMS) . Refer to the compound’s SMILES ([2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N) and InChI identifiers for cross-referencing .
Q. What are the primary storage and handling protocols for this compound?
- Storage : +4°C in airtight, light-resistant containers to prevent degradation.
- Handling : Use inert atmospheres (e.g., nitrogen) to avoid moisture absorption or oxidation.
- Safety : Follow SDS guidelines for PPE (gloves, goggles) and avoid contact with strong acids/bases .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence metabolic pathway studies?
Deuterium’s higher mass and bond strength alter reaction kinetics (kinetic isotope effect, KIE), which may:
Q. What strategies resolve contradictions in data from isotopic labeling experiments using this compound?
Common contradictions arise from:
- Incomplete deuteration : Validate purity via MS/NMR to rule out residual protons.
- Matrix effects : Use internal standards (e.g., -labeled analogs) in LC-MS workflows.
- Biological variability : Replicate experiments across multiple cell lines or model organisms .
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound in hydrogen-sensitive reactions?
- Catalyst selection : Use deuterium-compatible catalysts (e.g., Pd/C in D₂O) to maintain isotopic integrity.
- Solvent systems : Deuterated solvents (e.g., DMSO-d6) minimize proton exchange.
- Kinetic monitoring : Track deuteration levels in real-time using inline IR spectroscopy .
Methodological Considerations for Experimental Design
Q. What controls are essential for pharmacological studies involving this compound?
- Isotopic controls : Include non-deuterated 2-methylpropylamine to isolate isotopic effects.
- Blind assays : Use vehicle-only controls to account for solvent interactions.
- Dose-response curves : Assess deuterium’s impact on receptor binding affinity .
Q. How can researchers address the compound’s limited shelf life in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
